Einecs 304-341-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 304-341-9 is an entry within the European Union’s regulatory framework for existing chemicals. Under the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation, EINECS substances require rigorous hazard and risk assessments, often leveraging computational methods like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps . EINECS 304-341-9 is presumed to follow this framework, with its characterization dependent on structural analogs and predictive toxicology models.

Properties

CAS No. |

94248-68-7 |

|---|---|

Molecular Formula |

C16H35NO5 |

Molecular Weight |

321.45 g/mol |

IUPAC Name |

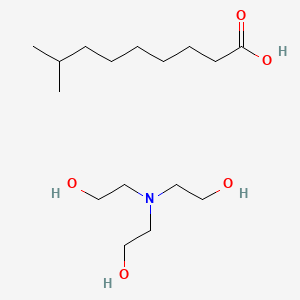

2-[bis(2-hydroxyethyl)amino]ethanol;8-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2.C6H15NO3/c1-9(2)7-5-3-4-6-8-10(11)12;8-4-1-7(2-5-9)3-6-10/h9H,3-8H2,1-2H3,(H,11,12);8-10H,1-6H2 |

InChI Key |

DPONFCBCFNAZIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Production of 2-Octyldodecyl Heptanoate

-

Reaction :

Titanium isopropoxide () is used as a catalyst under vacuum to remove water and drive the reaction to completion . -

Conditions :

General Esterification Mechanism

For alkyl heptanoates like octyl heptanoate ():

-

Catalysts: Sulfuric acid or enzymatic lipases.

-

Byproduct: Water, removed via azeotropic distillation or molecular sieves .

Hydrolysis

Alkyl heptanoates undergo hydrolysis under acidic or basic conditions:

-

Example : Octyl heptanoate hydrolyzes to heptanoic acid and octanol .

-

Stability : These esters are stable under normal storage conditions but degrade at elevated temperatures (>200°C) .

Oxidation

Long-term exposure to oxygen can lead to peroxidation, forming ketones or carboxylic acids. Antioxidants like tocopherols are often added to commercial formulations .

Lubricant Base Stocks

-

2-Octyldodecyl heptanoate is used as a low-viscosity, high-stability lubricant.

-

Key properties :

Cosmetic Formulations

-

Octyl heptanoate (CAS 5132-75-2) is a common emollient in skincare products.

-

Reactivity in formulations :

Environmental Degradation

-

Aerobic biodegradation: Alkyl heptanoates degrade via β-oxidation pathways.

Research Gaps

-

No direct data on EINECS 304-341-9 were found in the reviewed sources.

-

Further studies on catalytic esterification optimization and environmental fate are recommended.

Scientific Research Applications

Einecs 304-341-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be utilized in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, such as in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 304-341-9 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Table 1: Key Properties of EINECS 304-341-9 and Structural Analogs

Key Findings:

Toxicity Prediction: QSAR models for chlorinated alkanes and organothiophosphates show that hydrophobicity (log Kow) strongly correlates with acute aquatic toxicity .

Coverage Efficiency : Figure 7 in highlights that 1,387 labeled REACH Annex VI chemicals can predict hazards for 33,000 unlabeled EINECS substances, emphasizing the utility of similarity-based approaches .

Synthetic Accessibility : Compounds like CAS 918538-05-3 require multi-step synthesis with reagents such as N-ethyl-N,N-diisopropylamine, reflecting broader challenges in scaling production for EINECS substances .

Divergences in Hazard Profiles

While structural analogs provide predictive insights, exceptions arise due to stereochemistry or reactive functional groups. For example:

- Substituted Nitrobenzenes : Acute toxicity to daphnids varies significantly with nitro-group positioning, complicating extrapolation even among analogs .

- Botanical Extracts: These cannot be modeled via QSAR due to compositional complexity, underscoring limitations in applying similarity approaches to certain EINECS classes .

Research Implications and Data Gaps

QSAR Limitations : Models require high-quality training data; inconsistencies in experimental protocols (e.g., centrifugation radius, reagent purity) can skew predictions .

Regulatory Needs : Only 54% of EINECS chemicals are classifiable into QSAR-friendly groups, leaving nearly half reliant on costly in vivo testing .

Future Directions : Integration of machine learning (e.g., RASAR models) could enhance prediction accuracy by clustering EINECS substances into toxicity networks .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Einecs 304-341-9 in experimental settings?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity. For quantitative purity assessment, employ differential scanning calorimetry (DSC) to detect impurities via melting-point depression. Always include calibration standards and replicate measurements to ensure reproducibility. Cross-reference results with established spectral databases or prior literature for validation .

Q. How can researchers ensure reproducibility when synthesizing this compound in laboratory conditions?

- Methodological Answer : Document synthesis protocols in detail, including reaction stoichiometry, temperature gradients, catalyst concentrations, and purification steps. Use controlled environments (e.g., inert atmospheres for air-sensitive reactions) and validate batch consistency via thin-layer chromatography (TLC) or gas chromatography (GC). Publish raw data (e.g., yield percentages, spectral peaks) in supplementary materials to facilitate replication by other labs .

Q. What experimental approaches are recommended to determine the solubility profile of this compound in various solvents?

- Methodological Answer : Conduct gravimetric analysis by dissolving known quantities of the compound in solvents under controlled temperatures (e.g., 25°C, 40°C). Use UV-Vis spectroscopy to quantify saturation points. Include polarity indices (e.g., Hansen solubility parameters) to correlate solubility with solvent properties. Report deviations caused by hygroscopicity or solvent impurities, and validate findings with triplicate trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound across different studies?

- Methodological Answer : Perform a meta-analysis of existing data, identifying variables such as measurement techniques (e.g., calorimetry vs. computational modeling), sample purity, and environmental conditions. Design controlled experiments to isolate confounding factors (e.g., moisture content). Use statistical tools (e.g., ANOVA) to assess significance of discrepancies. Publish negative results to clarify boundary conditions for thermodynamic stability .

Q. What computational strategies are effective for modeling the intermolecular interactions of this compound with biological targets?

- Methodological Answer : Employ density functional theory (DFT) or molecular dynamics (MD) simulations to predict binding affinities and conformational changes. Validate models against experimental data (e.g., X-ray crystallography, surface plasmon resonance). Use software suites like Gaussian or GROMACS, and document force-field parameters and convergence criteria in supplementary materials. Address limitations such as solvation effects or quantum mechanical approximations .

Q. How should researchers optimize reaction conditions to minimize byproduct formation during the derivatization of this compound for functional studies?

- Methodological Answer : Apply design of experiments (DoE) methodologies, varying parameters like pH, temperature, and catalyst loading. Use LC-MS to track byproduct formation kinetics. Employ response surface modeling to identify optimal conditions. Compare results with green chemistry principles (e.g., atom economy) to balance efficiency and sustainability. Include failure analyses to guide future protocol adjustments .

Methodological Best Practices

- Data Contradiction Analysis : When conflicting data arise, systematically evaluate experimental variables (e.g., instrumentation calibration, sample preparation) before questioning theoretical assumptions. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up hypotheses .

- Replication Protocols : Share raw datasets, instrument settings, and environmental controls (e.g., humidity logs) in open-access repositories. Adhere to reporting standards such as MIAME (Minimum Information About a Microarray Experiment) for interdisciplinary transparency .

- Ethical and Safety Considerations : Include risk assessments for handling reactive intermediates or toxic byproducts in supplementary documentation. Reference Material Safety Data Sheets (MSDS) for disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.